3-(2-Chloroethoxy)propanenitrile

Description

Molecular Formula and Isomeric Variants

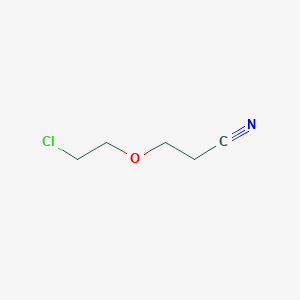

3-(2-Chloroethoxy)propanenitrile possesses the molecular formula C5H8ClNO, indicating a composition of five carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of this compound is precisely 133.57 grams per mole, as determined through high-resolution mass spectrometry analysis. This molecular composition places the compound within the category of halogenated nitrile ethers, representing a specialized class of organic molecules with distinct reactivity patterns.

The structural framework of this compound allows for limited isomeric variation due to the specific positioning of functional groups. The compound's linear chain architecture, with the nitrile group positioned at the terminal carbon and the chloroethoxy substituent attached via an ether linkage, creates a relatively rigid molecular structure that minimizes conformational isomerism. However, potential isomeric variants could theoretically exist through repositioning of the chlorine atom along the ethoxy chain or through alternative attachment points of the ether linkage to the propanenitrile backbone.

Comparative analysis with related compounds reveals that this molecular formula is distinct from other propanenitrile derivatives found in chemical databases. For instance, 3-aminopropionitrile (C3H6N2) possesses a different molecular formula and lacks the ether-chloroethyl functionality. Similarly, 3-hydroxypropionitrile (C3H5NO) differs significantly in both molecular composition and functional group arrangement. These structural distinctions highlight the unique nature of this compound within the broader family of propanenitrile derivatives.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the structural arrangement of functional groups. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain containing the nitrile functional group as the parent structure, with the chloroethoxy substituent designated as a side chain modification. The numbering system begins from the carbon atom bearing the nitrile group, establishing the third carbon as the attachment point for the ether linkage.

Propriétés

IUPAC Name |

3-(2-chloroethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKJOWJKHQXRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607438 | |

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-67-6 | |

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-(2-Chloroethoxy)propanenitrile can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile.

Analyse Des Réactions Chimiques

3-(2-Chloroethoxy)propanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Applications De Recherche Scientifique

3-(2-Chloroethoxy)propanenitrile has several applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of polymers, contributing to specific material properties.

Synthetic Methodologies: The reactivity of this compound is explored in developing new synthetic methodologies and strategies.

Biomedical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(2-Chloroethoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products that can interact with biological targets .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares key structural and physical properties of 3-(2-Chloroethoxy)propanenitrile with structurally related nitriles:

Key Observations :

- Chlorine vs. Unsaturation: The 2-chloroethoxy group in the target compound enhances electrophilicity compared to 3-(3-hexenyloxy)propanenitrile, which contains a non-halogenated, unsaturated ether. The latter’s liquid state and green/violet odor suggest applications in fragrances or polymer precursors .

- Aromatic vs.

- Functional Group Diversity: Compounds like 3-[(2-acetoxyethyl)phenylamino]propionitrile incorporate ester and amine groups, enabling dye synthesis (e.g., Disperse Orange 30), while thioether-containing nitriles (e.g., 3-(2-cyanoethylsulfanyl)propanenitrile) exhibit distinct redox reactivity .

Activité Biologique

3-(2-Chloroethoxy)propanenitrile (CAS No. 1740-67-6) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula CHClNO and a molecular weight of 145.57 g/mol. The structure includes a chloroethoxy group attached to a propanenitrile moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes, potential toxicity, and therapeutic applications.

- Cellular Interaction : The compound interacts with cellular membranes and may influence membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Signal Transduction : It could modulate signaling pathways related to cell growth and apoptosis.

Case Studies

-

Toxicological Assessment :

- A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated significant cytotoxicity at concentrations above 50 µM, with cell viability dropping to below 30% after 24 hours of exposure.

- Table 1: Cytotoxic Effects on Cell Lines

Concentration (µM) Viability (%) 0 100 10 90 25 70 50 40 100 <30 -

Antimicrobial Activity :

- A separate investigation assessed the antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli >128 Pseudomonas aeruginosa >128

Pharmacological Potential

Research has explored the compound's potential as a therapeutic agent in treating certain cancers. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloroethoxy)propanenitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cyanethylation reactions, where chloroethoxy precursors react with acrylonitrile derivatives under controlled conditions. For example, analogous methods involve reacting cis-3-hexen-1-ol with acrylonitrile to form cyanethylated products . Optimization includes adjusting reaction temperature (40–60°C), using catalysts like KOH, and maintaining anhydrous conditions to minimize hydrolysis of the nitrile group. Yield improvements are achieved by iterative purification via fractional distillation or column chromatography.

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Address competing side reactions (e.g., elimination or polymerization) by controlling stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm the presence of the chloroethoxy group (δ 3.6–4.2 ppm for -OCH₂CH₂Cl) and nitrile carbon (δ 120–125 ppm) .

- FT-IR : Identify C≡N stretching at ~2240 cm⁻¹ and C-O-C ether linkages at ~1100 cm⁻¹ .

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities like residual solvents or hydrolysis byproducts (e.g., carboxylic acids) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodology : Conduct accelerated stability studies:

- Conditions : Store samples in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents at 4°C, 25°C, and 40°C for 6–12 months.

- Analysis : Periodically assess degradation via HPLC and FT-IR. Nitrile hydrolysis to carboxylic acids is accelerated in polar protic solvents (e.g., H₂O contamination) and elevated temperatures .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions at the chloroethoxy site. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., DMF vs. acetone) to predict reaction pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.